molecular formula C10H19NO3 B8581804 1-(3-methoxypropyl)piperidine-4-carboxylic acid

1-(3-methoxypropyl)piperidine-4-carboxylic acid

Cat. No. B8581804
M. Wt: 201.26 g/mol
InChI Key: QKEJNDXULUMMPB-UHFFFAOYSA-N
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Patent
US09079894B2

Procedure details

To a stirred mixture of ethyl 1-(3-methoxy propyl)piperidin-4-carboxylate (33.0 grams, 144.1 mmol, obtained in the above step), tetrahydrofuran (200 mL) and water (200 mL) was added lithium hydroxide monohydrate (6.1 grams, 144.1 mmol). The reaction mixture was stirred at room temperature for 16 hours before being diluted with ethylacetate. The two layers were separated and the aqueous layer was acidified to pH: 3-4 with concentrated hydrochloric acid and the volatiles were removed under reduced pressure to obtain 1-(3-methoxy propyl)piperidin-4-carboxylic acid (35.0 grams).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][CH:9]([C:12]([O:14]CC)=[O:13])[CH2:8][CH2:7]1.O1CCCC1.O.O.[OH-].[Li+]>C(OC(=O)C)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCN1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
lithium hydroxide monohydrate
Quantity
6.1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two layers were separated
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCCN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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